2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

説明

Chemical Identity and Nomenclature

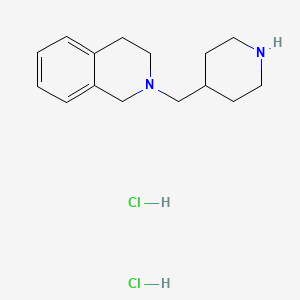

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride represents a well-characterized organic compound with distinct structural and chemical properties. The compound bears the Chemical Abstracts Service registry number 120847-08-7 and possesses the molecular formula C15H24Cl2N2, corresponding to a molecular weight of 303.27046 daltons. The systematic nomenclature reflects its complex bicyclic structure, incorporating both a tetrahydroisoquinoline core and a piperidinylmethyl substituent.

The compound exists as a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with the basic nitrogen atoms in the structure. The International Union of Pure and Applied Chemistry name for this compound is 2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline dihydrochloride. Additional chemical identifiers include the MDL number MFCD13561531, which provides a unique reference for chemical databases and literature searches.

The structural complexity of this compound can be represented through its SMILES notation: [H]Cl.[H]Cl.N1(CC2CCNCC2)CC3=C(C=CC=C3)CC1, which illustrates the connectivity between the tetrahydroisoquinoline backbone and the piperidine ring system. This notation reveals the presence of two distinct nitrogen-containing heterocycles connected through a methylene bridge, creating a compound with potential for diverse biological interactions.

Table 1: Chemical Properties of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 120847-08-7 |

| Molecular Formula | C15H24Cl2N2 |

| Molecular Weight | 303.27046 g/mol |

| MDL Number | MFCD13561531 |

| Chemical Class | Tetrahydroisoquinoline Derivative |

| Salt Form | Dihydrochloride |

Historical Context in Heterocyclic Chemistry Research

The development and study of tetrahydroisoquinoline derivatives, including 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, must be understood within the broader historical context of heterocyclic chemistry research. Tetrahydroisoquinoline, the parent structure from which this compound derives, was first recognized as a significant chemical entity following the isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp. This milestone marked the beginning of systematic investigation into isoquinoline and its reduced derivatives.

The tetrahydroisoquinoline scaffold gained prominence through its identification as a core structure in numerous naturally occurring alkaloids, particularly those derived from the aromatic amino acid tyrosine. Research in the mid-20th century revealed that tetrahydroisoquinoline functions as a conformationally restrained analogue of beta-phenethylamine and amphetamine, leading to its designation as AMPH-CR in some literature. This structural relationship sparked extensive investigation into the pharmacological properties of tetrahydroisoquinoline derivatives.

The incorporation of piperidine moieties into tetrahydroisoquinoline structures represents a more recent development in medicinal chemistry research. Piperidine-containing compounds have long been recognized for their biological activity, and the combination of piperidine with tetrahydroisoquinoline creates hybrid molecules with potentially enhanced therapeutic properties. Recent synthetic methodologies have enabled the efficient preparation of such complex bicyclic systems, facilitating the exploration of their biological properties and potential applications.

Contemporary research has established tetrahydroisoquinoline derivatives as privileged scaffolds in drug discovery, particularly for anticancer applications. The structural diversity achievable through modifications of the tetrahydroisoquinoline core, combined with various substituents such as piperidinylmethyl groups, has created a rich field of study within medicinal chemistry. This historical progression from simple coal tar constituents to sophisticated drug design targets illustrates the evolving understanding of heterocyclic chemistry and its applications.

Significance in Medicinal Chemistry and Pharmacology

The significance of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride in medicinal chemistry extends beyond its structural complexity to encompass its potential therapeutic applications and biological activities. Tetrahydroisoquinoline derivatives have demonstrated tremendous potential in anticancer drug design, with various analogues exhibiting potent activity against multiple cancer molecular targets. The incorporation of a piperidinylmethyl substituent adds additional pharmacological dimensions to the compound's profile.

Research has indicated that tetrahydroisoquinoline-based compounds may exhibit antinociceptive properties, suggesting potential applications in pain management. The structural features of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride position it as a candidate for investigation in this therapeutic area. Additionally, preliminary findings suggest that such compounds may interact with various receptors in the nervous system, including potential interactions with the dopamine transporter.

The antimicrobial potential of piperidinyl tetrahydroisoquinoline derivatives has been demonstrated through recent synthetic and biological studies. Novel series of piperidinyl tetrahydrothienoisoquinolines have shown promising antibacterial and antifungal activities against various pathogenic strains. These findings suggest that 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride may possess similar antimicrobial properties, warranting further investigation.

The pharmacological profile of isoquinoline derivatives encompasses a broad range of activities, including anti-inflammatory, antioxidant, and antihypertensive effects. The tetrahydroisoquinoline skeleton is encountered in numerous bioactive compounds and drugs, reflecting its importance as a pharmaceutical scaffold. The structural modifications present in 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride may influence its biological activity and receptor interactions differently compared to simpler tetrahydroisoquinoline derivatives.

Table 2: Potential Biological Activities of Tetrahydroisoquinoline Derivatives

| Activity Type | Evidence Level | Target Systems |

|---|---|---|

| Anticancer | Well-documented | Multiple cancer molecular targets |

| Antimicrobial | Demonstrated | Bacterial and fungal pathogens |

| Antinociceptive | Preliminary | Pain pathways |

| Dopamine Transport | Suggested | Nervous system |

| Anti-inflammatory | Reported | Inflammatory mediators |

The significance of this compound in contemporary drug discovery efforts is further emphasized by the synthetic accessibility of the tetrahydroisoquinoline core structure. Multiple synthetic routes have been developed for constructing tetrahydroisoquinoline derivatives, including the Bischler-Napieralski reaction and various cyclization strategies. This synthetic versatility facilitates structure-activity relationship studies and enables the exploration of chemical modifications that may enhance biological activity or selectivity.

Recent advances in the total synthesis of tetrahydroisoquinoline alkaloids have provided new insights into the construction of complex bicyclic systems. These methodological developments have important implications for the preparation of compounds like 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride and related analogues. The ability to efficiently synthesize such structures enables systematic investigation of their pharmacological properties and potential therapeutic applications.

特性

IUPAC Name |

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13;;/h1-4,13,16H,5-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCWNSFKFCYUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation via Tosylate Intermediate (Method A)

2.1.1. Preparation of Piperidinylmethyl Tosylate

The synthesis begins with 4-piperidinemethanol, which undergoes esterification with an acid chloride (e.g., benzoyl chloride) in chlorinated solvents (e.g., dichloromethane) at 20–80°C. Subsequent saponification with sodium hydroxide in ethanol yields the corresponding alcohol, which is converted to the tosylate using tosyl chloride in pyridine.

2.1.2. Coupling with Tetrahydroisoquinoline

The tosylate intermediate reacts with 1,2,3,4-tetrahydroisoquinoline in dimethylformamide (DMF) or xylene at 20–150°C. A tertiary amine (e.g., triethylamine) or alkali metal carbonate facilitates the alkylation, producing 2-(4-piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline.

2.1.3. Salt Formation

The free base is treated with hydrochloric acid in ethanol, precipitating the dihydrochloride salt. Recrystallization from isopropyl alcohol/ethyl acetate yields a pure product (melting point: 80–83°C).

Reductive Amination Approach (Method B)

2.2.1. Synthesis of Piperidine-4-carboxaldehyde

Ethyl piperidine-4-carboxylate is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield piperidine-4-methanol. Oxidation via Swern or TEMPO-mediated conditions generates the aldehyde.

2.2.2. Coupling with Tetrahydroisoquinoline

The aldehyde undergoes reductive amination with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. This method avoids tosylate intermediates but requires stringent control of reaction pH and temperature.

Alternative Pathways: Mitsunobu and Grignard Reactions

While not explicitly detailed in the cited literature, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) could couple piperidinemethanol with tetrahydroisoquinoline under milder conditions. Grignard reagents, though less common for secondary amines, might facilitate C–N bond formation in specialized setups.

Optimization and Scalability Considerations

Solvent and Temperature Effects

| Parameter | Method A (Tosylate) | Method B (Reductive Amination) |

|---|---|---|

| Solvent | DMF, xylene | THF, methanol |

| Temperature Range | 20–150°C | 0–25°C |

| Reaction Time | 6–24 hours | 12–48 hours |

| Yield (Estimated) | 60–75% | 50–65% |

Method A offers higher yields but requires hazardous tosylating agents. Method B, though slower, avoids halogenated solvents.

Purification and Characterization

Post-reaction workup involves:

- Filtration and Washing : Removal of inorganic salts using 1,2-dichloroethane or ethyl acetate.

- Evaporation : Reduced-pressure distillation to isolate crude product.

- Recrystallization : Isopropyl alcohol/ethyl acetate (1:1) for dihydrochloride salt purification.

Spectroscopic data (¹H NMR, HPLC) confirm purity (>96%), with characteristic peaks for the tetrahydroisoquinoline core (δ 2.8–3.2 ppm, multiplet) and piperidine methylene groups (δ 1.4–1.8 ppm).

Challenges and Troubleshooting

- Tosylate Stability : Tosylates are moisture-sensitive; reactions must exclude atmospheric humidity.

- Over-Alkylation : Excess tosylate may lead to quaternary ammonium salts, necessitating stoichiometric control.

- Salt Hygroscopicity : The dihydrochloride form absorbs moisture, requiring anhydrous storage.

Industrial and Regulatory Implications

Current Good Manufacturing Practices (cGMP) mandate stringent impurity profiling, particularly for residual solvents (DMF, xylene) and heavy metals. Scaling Method A to kilogram quantities demands continuous-flow reactors to manage exothermic alkylation steps.

化学反応の分析

Types of Reactions

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Therapeutic Applications

- Neuropharmacology :

- Antidepressant Activity :

- Antinociceptive Effects :

- Cognitive Enhancement :

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of a derivative of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride in a forced swim test model. Results showed significant reductions in immobility time compared to control groups, indicating potential efficacy as an antidepressant agent.

Case Study 2: Pain Management

In a series of experiments assessing antinociceptive properties, compounds derived from tetrahydroisoquinoline were administered to rodents subjected to pain-inducing stimuli. The results demonstrated a dose-dependent reduction in pain responses, supporting the hypothesis that these compounds could serve as novel analgesics.

作用機序

The mechanism of action of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

- CAS Number : 120847-08-7

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molar Mass : 303.27 g/mol

- Synonyms: 2-(4-Piperidylmethyl)-3,4-dihydro-1H-isoquinoline dihydrochloride .

Physicochemical Properties :

- Appearance : Solid (exact form unspecified).

- Storage : Stable at room temperature.

- Hazard Class : Irritant (requires careful handling) .

Structural Features :

- Combines a tetrahydroisoquinoline core with a 4-piperidinylmethyl substituent.

- The dihydrochloride salt enhances solubility in aqueous environments, critical for pharmacological applications.

Structural Analogs in the Tetrahydroisoquinoline Family

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride (CAS 180741-30-4)

- Molecular Formula : C₁₄H₂₀Cl₂N₂

- Molar Mass : 289.24 g/mol .

- Key Difference: Lacks the methyl group bridging the piperidine and tetrahydroisoquinoline moieties.

- Implications : Reduced molecular weight may alter pharmacokinetics (e.g., absorption, distribution) compared to the target compound.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Derivatives

- Examples: Methoxyphenyl-substituted variants (e.g., 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .

- Key Features :

Aryl Piperazine-Tethered Analogs

- Example: 2-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Compound 17) .

- Key Features :

- Contrast : The piperazine group may enhance binding to serotonin receptors, whereas the target compound’s piperidinylmethyl group could favor different targets (e.g., κ-opioid receptors) .

Functional Group Impact on Bioactivity

Piperidine vs. Piperazine Moieties

- Piperidine : A six-membered amine ring with one nitrogen atom. Common in CNS-targeting drugs due to blood-brain barrier penetration.

- Piperazine : Contains two nitrogen atoms, often enhancing binding to serotonin and dopamine receptors .

Dihydrochloride Salt vs. Free Base

- Salt Form : Improves water solubility and crystallinity, facilitating formulation.

- Example : 4-(Diphenylmethoxy)piperidine hydrochloride (CAS MFCD13561531) shares similar salt-derived stability .

Pharmacological and Toxicological Comparisons

Neurotoxicity Considerations

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) : A neurotoxin causing Parkinsonism via substantia nigra damage .

- Contrast: The tetrahydroisoquinoline core in the target compound lacks the pro-toxic structural motifs of MPTP (e.g., tetrahydropyridine ring), suggesting a safer profile.

Antidepressant and Analgesic Potentials

- Piperazine-Tethered Analogs : Exhibit affinity for 5-HT₁A receptors (e.g., Compound 17, IC₅₀ < 100 nM) .

Commercial Availability

- Target Compound: Limited suppliers (e.g., Santa Cruz Biotechnology, sc-340403) .

- Analogs: More widely available (e.g., 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, 1 supplier) .

生物活性

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS No. 120847-08-7) is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molar Mass : 303.27 g/mol

- CAS Number : 120847-08-7

- Hazard Classification : Irritant

Pharmacological Activity

Research indicates that 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exhibits various biological activities:

- Cardiovascular Effects :

- Cholinergic Activity :

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the reaction of piperidine derivatives with isoquinoline precursors under controlled conditions. The process can yield various derivatives that may exhibit differing biological activities.

Synthesis Overview

- Starting Materials : 4-Piperidinemethanol and isoquinoline derivatives.

- Reaction Conditions : Typically conducted in inert solvents at elevated temperatures.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its derivatives:

Q & A

Q. How does environmental impact assessment integrate into the lifecycle analysis of this compound’s production?

- Methodological Answer : Apply green chemistry metrics (e.g., E-factor, atom economy) to quantify waste generation. Use life cycle assessment (LCA) software (e.g., SimaPro) to model energy use and emissions across synthesis, purification, and disposal phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。